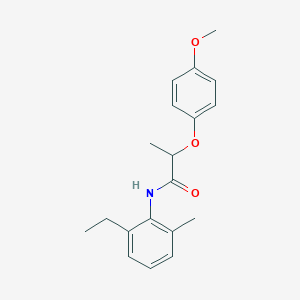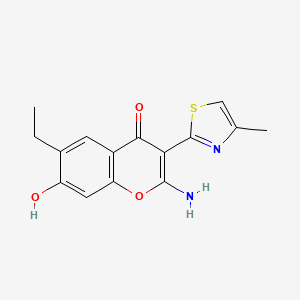![molecular formula C16H21NO B5209264 N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5209264.png)
N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential application in medicinal chemistry. This compound is also known as URB597 and has been extensively studied for its ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.
Wirkmechanismus
URB597 acts by inhibiting FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, leading to their prolonged activity and potential therapeutic effects.
Biochemical and physiological effects:
URB597 has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that the compound can reduce anxiety-like behavior in animal models, increase food intake, and reduce pain sensitivity. URB597 has also been shown to have potential anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
URB597 has several advantages for lab experiments, including its high selectivity for FAAH and its ability to increase endocannabinoid levels without directly activating cannabinoid receptors. However, the compound has limitations, including its short half-life and potential off-target effects.
Zukünftige Richtungen
There are several future directions for research on URB597. One area of interest is the potential application of the compound in the treatment of addiction and substance abuse disorders. Additionally, further studies are needed to fully understand the mechanisms of action of URB597 and its potential therapeutic effects in various neurological and psychiatric disorders. Finally, the development of more stable and selective FAAH inhibitors may lead to the development of more effective treatments for these conditions.
Synthesemethoden
The synthesis of URB597 involves the reaction of 3,5-dimethylphenylacetic acid with bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride in the presence of a base. The resulting product is then converted to the carboxamide derivative using ammonia or an amine.
Wissenschaftliche Forschungsanwendungen
URB597 has been studied extensively for its potential application in the treatment of various neurological and psychiatric disorders such as anxiety, depression, and addiction. The compound has been shown to increase the levels of endocannabinoids, which are known to have a role in regulating mood, appetite, and pain sensation.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-10-5-11(2)7-14(6-10)17-16(18)15-9-12-3-4-13(15)8-12/h5-7,12-13,15H,3-4,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUIFGQEVWZRCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CC3CCC2C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199537 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5209191.png)


![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5209219.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5209235.png)
amine oxalate](/img/structure/B5209236.png)
![6-amino-4-(1-ethylpropyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5209241.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,3,6-trifluorophenyl)acetamide](/img/structure/B5209244.png)

![4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde](/img/structure/B5209257.png)
![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5209259.png)
![ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5209260.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B5209272.png)